molecular formula C15H13NO5S B2758838 (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one CAS No. 681252-49-3

(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

Cat. No. B2758838
M. Wt: 319.33
InChI Key: WSJSPFAMIPYKDL-GQCTYLIASA-N
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Description

“(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one” appears to be an organic compound. It contains a phenyl ring substituted with two methoxy groups, a thiophene ring substituted with a nitro group, and a prop-2-en-1-one group connecting these two rings.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,4-dimethoxyphenyl compound with a 5-nitrothiophen-2-yl compound in the presence of a suitable base and solvent. The exact conditions would depend on the specific reactivity of the starting materials.



Molecular Structure Analysis

The molecule contains a conjugated system, which could give it interesting optical properties. The nitro group is a strong electron-withdrawing group, which could affect the reactivity of the molecule.



Chemical Reactions Analysis

The presence of the nitro group makes this molecule a potential candidate for reduction reactions. The double bond in the prop-2-en-1-one group could undergo addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the nitro group could make the compound more polar.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards of this compound. However, compounds containing nitro groups can sometimes be explosive, so caution would be needed when handling this compound.


Future Directions

Future research on this compound could involve studying its reactivity, its potential uses (for example, in medicine or materials science), and its safety profile.


properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-20-13-7-3-10(9-14(13)21-2)12(17)6-4-11-5-8-15(22-11)16(18)19/h3-9H,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJSPFAMIPYKDL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

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